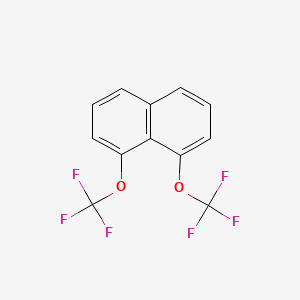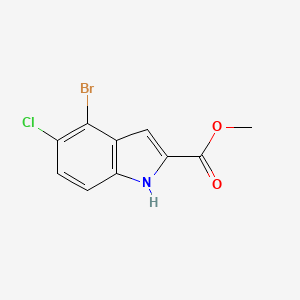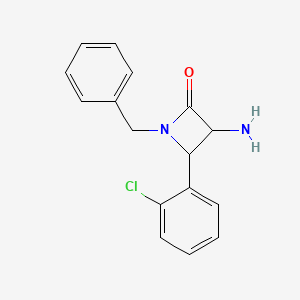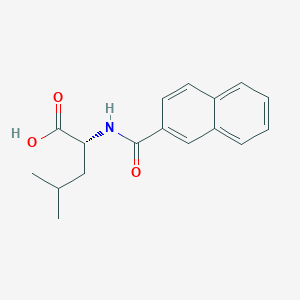
N-(Naphthalene-2-carbonyl)-D-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(2-Naphthamido)-4-methylpentanoic acid is a chiral compound with a unique structure that includes a naphthalene ring and an amido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Naphthamido)-4-methylpentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-naphthylamine and ®-4-methylpentanoic acid.
Amidation Reaction: The key step involves the formation of the amide bond between the naphthylamine and the carboxylic acid. This can be achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired ®-2-(2-Naphthamido)-4-methylpentanoic acid in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-Naphthamido)-4-methylpentanoic acid can be scaled up using continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and yield while minimizing waste and production costs.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(2-Naphthamido)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
®-2-(2-Naphthamido)-4-methylpentanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of ®-2-(2-Naphthamido)-4-methylpentanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthylamine: A precursor in the synthesis of ®-2-(2-Naphthamido)-4-methylpentanoic acid.
4-Methylpentanoic Acid: Another precursor used in the synthesis.
Uniqueness
®-2-(2-Naphthamido)-4-methylpentanoic acid is unique due to its chiral nature and the presence of both a naphthalene ring and an amido group. This combination of features makes it particularly valuable in the synthesis of chiral drugs and materials with specific properties.
Propiedades
Número CAS |
215301-33-0 |
|---|---|
Fórmula molecular |
C17H19NO3 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
(2R)-4-methyl-2-(naphthalene-2-carbonylamino)pentanoic acid |
InChI |
InChI=1S/C17H19NO3/c1-11(2)9-15(17(20)21)18-16(19)14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10-11,15H,9H2,1-2H3,(H,18,19)(H,20,21)/t15-/m1/s1 |
Clave InChI |
OUFRSVLEPMEAJD-OAHLLOKOSA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8-Dibromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B15063220.png)
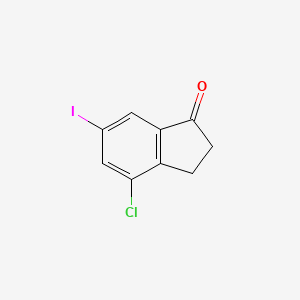
![4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B15063225.png)
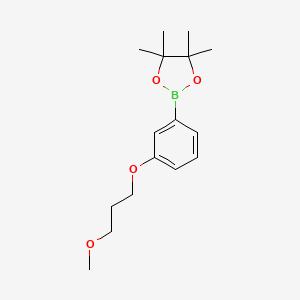
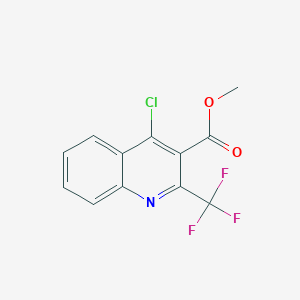
![8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15063248.png)
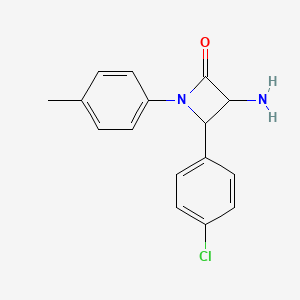
![tert-Butyl 2-(tert-butyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15063254.png)
![5-Hydroxy-2,2,8,8-tetramethyl-2,3,7,8-tetrahydropyrano[3,2-g]chromene-4,6-dione](/img/structure/B15063266.png)

![4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B15063273.png)
